![molecular formula C12H15NO3 B1423358 N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide CAS No. 1182975-44-5](/img/structure/B1423358.png)
N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide
Overview
Description
N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide, also known as 4-ethoxy-3-hydroxymethylphenyl prop-2-enamide or EHMPA, is a chemical compound that has been studied for its potential applications in scientific research. EHMPA has been found to have a number of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Scientific Research Applications
Fragmentation and Ion Formation
N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, a related compound, shows a unique fragmentation pattern in mass spectrometry due to neighboring group participation. This involves a phenolic hydrogen transfer via a 15-membered ring, a mechanism proven by H/D exchange reactions and analyses of homologues and derivatives (Bigler & Hesse, 1995).
Stereochemistry in Chemical Synthesis
The treatment of enamide 15, structurally similar to N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide, with certain reagents, leads to the formation of stereochemically interesting benzo[a]quinolizidine stereoisomers. This highlights the compound's role in stereoselective synthesis and radical cascade reactions (Ishibashi et al., 1999).
Molecular Docking and Drug Design
The compound belinostat, another enamide derivative, has been studied for its geometry optimization and excited-state properties. This research contributes to understanding molecular interactions critical for drug design and molecular docking studies, particularly in the context of inhibiting viral proteins like Ebola virus glycoprotein (Otuokere et al., 2015).
Catalysis and Asymmetric Synthesis
Enamides, similar to N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide, have been used in asymmetric synthesis using catalysts like rhodium complexes. These studies contribute to developing methodologies for synthesizing chiral amines and N-acyl derivatives with high optical yields, crucial in pharmaceutical synthesis (Kagan et al., 1975).
Ultrasonic Studies and Molecular Interactions
Ultrasonic studies on solutions of related compounds provide insights into molecular interactions, such as solute-solvent and solvent-solvent interactions. These studies are significant in understanding the behavior of such compounds in different solvents and temperatures (Tekade et al., 2015).
Multicomponent Reactions and Synthesis
The synthesis of derivatives like N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide demonstrates the compound's role in multicomponent reactions. Such reactions are crucial for generating structurally diverse molecules in medicinal chemistry (Ganesh et al., 2016).
properties
IUPAC Name |
N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-12(15)13-10-5-6-11(16-4-2)9(7-10)8-14/h3,5-7,14H,1,4,8H2,2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKJJPNTGKIAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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